molecular formula C21H25NO4 B268307 2-(2,3-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

2-(2,3-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

Cat. No. B268307
M. Wt: 355.4 g/mol
InChI Key: KTZCUPCOITWFAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

2-(2,3-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been studied for its potential applications in various fields. In the field of medicine, it has been found to have anti-inflammatory and analgesic properties. It has also been studied for its potential use as a treatment for Alzheimer's disease and cancer. In the field of agriculture, it has been studied for its potential use as a herbicide. In the field of materials science, it has been studied for its potential use in the synthesis of new materials.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the inflammatory response. It may also act by modulating the activity of certain receptors in the brain.
Biochemical and Physiological Effects:
Studies have shown that 2-(2,3-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has anti-inflammatory and analgesic effects. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, it has been shown to have a low toxicity profile, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2,3-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide is its low toxicity profile. This makes it a safer alternative to other compounds that may have similar effects. However, one limitation is that its mechanism of action is not fully understood, which may make it more difficult to optimize its use in certain applications.

Future Directions

There are several potential future directions for research on 2-(2,3-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide. One direction is to further study its potential use as a treatment for Alzheimer's disease and cancer. Another direction is to study its potential use as a herbicide in agriculture. Additionally, further research could be done to fully understand its mechanism of action and optimize its use in various applications.
Conclusion:
In conclusion, 2-(2,3-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide is a promising compound with potential applications in various fields. Its low toxicity profile and potential anti-inflammatory, analgesic, and cognitive-enhancing effects make it a promising candidate for further development. However, further research is needed to fully understand its mechanism of action and optimize its use in various applications.

Synthesis Methods

The synthesis of 2-(2,3-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide involves several steps. Firstly, 2,3-dimethylphenol is reacted with chloroacetyl chloride to form 2-(2,3-dimethylphenoxy)acetamide. This is then reacted with 4-(tetrahydro-2-furanylmethoxy)aniline to form the final product. The synthesis method has been optimized to improve the yield and purity of the compound.

properties

Product Name

2-(2,3-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

Molecular Formula

C21H25NO4

Molecular Weight

355.4 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-[4-(oxolan-2-ylmethoxy)phenyl]acetamide

InChI

InChI=1S/C21H25NO4/c1-15-5-3-7-20(16(15)2)26-14-21(23)22-17-8-10-18(11-9-17)25-13-19-6-4-12-24-19/h3,5,7-11,19H,4,6,12-14H2,1-2H3,(H,22,23)

InChI Key

KTZCUPCOITWFAQ-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=CC=C(C=C2)OCC3CCCO3)C

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)NC2=CC=C(C=C2)OCC3CCCO3)C

Origin of Product

United States

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